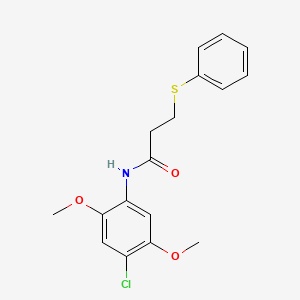
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide, also known as 2C-C-NBOMe, is a synthetic compound that belongs to the phenethylamine family. It is a potent hallucinogenic drug that has gained popularity in recent years due to its powerful psychedelic effects. The synthesis method of this compound is complex and requires a high level of expertise.
作用机制
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide is not fully understood. However, it is believed to act as a partial agonist of the serotonin 2A receptor, which is responsible for its hallucinogenic effects. It may also act on other receptors in the brain, such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
This compound has been found to have potent hallucinogenic effects, similar to other phenethylamine compounds. It can cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. It may also cause changes in heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide has several advantages and limitations for lab experiments. Its potent hallucinogenic effects make it a useful tool for studying the central nervous system and the serotonin 2A receptor. However, its complex synthesis method and high level of expertise required make it difficult to produce, limiting its availability for research purposes.
未来方向
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide. One direction is to study its effects on other receptors in the brain, such as the dopamine and norepinephrine receptors. Another direction is to study its effects on different animal models, such as mice and rats. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide is a multi-step process that involves the use of various chemicals and reagents. The synthesis method is complex and requires a high level of expertise, making it difficult for inexperienced chemists to produce the compound. The synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-chlorophenethylamine to produce 2,5-dimethoxyphenethylamine. This compound is then reacted with thioanisole to produce N-(2,5-dimethoxyphenethyl)-4-methoxythiophenylacetamide. This compound is then reacted with thionyl chloride to produce N-(2,5-dimethoxyphenethyl)-4-chlorothiophenylacetamide, which is then reacted with phenylmagnesium bromide to produce this compound.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-3-(phenylthio)propanamide has been used in scientific research to study its effects on the central nervous system. It has been found to have potent hallucinogenic effects, similar to other phenethylamine compounds such as mescaline and MDMA. It has also been found to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its hallucinogenic effects.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)8-9-23-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQNZCYLDIDEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCSC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
![3-methoxy-N-[2-(1-pyrrolidinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5012934.png)

![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012947.png)
![N-(2,4-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5012957.png)
![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)
![10-acetyl-11-(2,3-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5012977.png)
![8-{[5-(4-morpholinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5012989.png)
![1-(4-bromophenyl)-3-[(4-bromophenyl)amino]-2-propen-1-one](/img/structure/B5012994.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5012996.png)

